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proto-oncogene protein c-fes-fps - 110736-90-8

proto-oncogene protein c-fes-fps

Catalog Number: EVT-1508248
CAS Number: 110736-90-8
Molecular Formula: C12H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The proto-oncogene protein c-fes-fps is a non-receptor protein-tyrosine kinase that plays a critical role in cellular signaling pathways. It is primarily expressed in hematopoietic cells, such as macrophages and monocytes, and is involved in various cellular processes including proliferation, differentiation, and inflammatory responses. The human c-fes/fps gene product, known as p92c-fes, has a molecular weight of approximately 92 kilodaltons and is essential for normal cellular function without exhibiting transforming activity when ectopically expressed in certain cell lines .

Source

The c-fes/fps gene was initially identified in feline retroviruses and has homologs in various species, including humans. The gene is located on chromosome 15 in humans and encodes a protein that shares structural similarities with other tyrosine kinases, particularly those involved in oncogenic processes .

Classification

c-fes/fps belongs to the family of non-receptor protein-tyrosine kinases. This classification indicates that it does not rely on receptor-mediated signaling for its activation but instead participates in intracellular signaling cascades. The protein is categorized within subgroup IV of these kinases .

Synthesis Analysis

Methods

The synthesis of the c-fes/fps protein can be achieved through various molecular biology techniques. In laboratory settings, the gene can be cloned into expression vectors and introduced into host cells such as Cos-1 monkey cells or Rat-2 fibroblasts. This allows for transient or stable expression of the protein. Techniques like reverse transcription polymerase chain reaction (RT-PCR) can be utilized to confirm successful expression at the mRNA level .

Technical Details

  • Cloning: The human c-fes/fps gene can be amplified using specific primers and cloned into plasmid vectors.
  • Transfection: Lipofection or electroporation methods are commonly employed to introduce plasmids into target cells.
  • Protein Purification: Following expression, proteins can be purified using affinity chromatography techniques that exploit tags such as histidine or glutathione S-transferase.
Molecular Structure Analysis

Structure

The c-fes/fps protein exhibits a characteristic structure comprising several functional domains, including SH2 (Src Homology 2) and kinase domains. These domains facilitate interactions with other proteins and substrates within the cell. The crystal structure of c-Fes has been analyzed to understand its conformational dynamics and substrate recognition mechanisms .

Data

  • Molecular Weight: Approximately 92 kilodaltons.
  • Amino Acid Sequence: The deduced sequence reveals key motifs typical of protein-tyrosine kinases, which are crucial for enzymatic activity.
Chemical Reactions Analysis

Reactions

The primary biochemical activity of c-fes/fps involves the phosphorylation of tyrosine residues on target proteins. This process is essential for modulating various signaling pathways within cells.

Technical Details

  • Enzymatic Activity: In vitro assays demonstrate that p92c-fes can catalyze the transfer of phosphate groups from ATP to tyrosine residues on substrate proteins.
  • Regulatory Mechanisms: The activity of c-fes/fps is tightly regulated by intra-cellular interactions that prevent it from transforming normal cells into cancerous ones .
Mechanism of Action

Process

The mechanism by which c-fes/fps exerts its effects involves binding to specific substrates through its SH2 domain, followed by phosphorylation that alters the function or activity of these substrates. This action plays a significant role in mediating responses to growth factors and cytokines.

Data

Research indicates that while c-fes/fps has intrinsic kinase activity, its transforming potential is restrained under normal physiological conditions. This suggests a regulatory role where the kinase acts as a modulator rather than an initiator of oncogenic signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: c-fes/fps is soluble in aqueous solutions at physiological pH.
  • Stability: The protein exhibits stability under various temperature conditions but may require specific buffer conditions for optimal activity.

Chemical Properties

  • pH Sensitivity: Enzymatic activity is influenced by pH levels; optimal activity typically occurs around neutral pH.
  • Thermal Stability: The protein's structure may denature at elevated temperatures, affecting its function.
Applications

Scientific Uses

The c-fes/fps protein has several applications in research and clinical settings:

  • Cancer Research: Investigating its role as a potential tumor suppressor or oncogene in various cancers.
  • Drug Development: Targeting c-fes/fps with small-molecule inhibitors has been explored as a therapeutic strategy against certain types of leukemia and other malignancies .
  • Immunology: Understanding its function in immune cell signaling pathways can provide insights into inflammatory diseases and immune responses.
Structural and Molecular Characterization of Proto-Oncogene Protein c-Fes-Fps

Genomic Organization and Evolutionary Conservation

Chromosomal Localization and Exon-Intron Structure

The human FES gene (officially designated FES proto-oncogene, tyrosine kinase) is located at chromosome 15q26.1, spanning approximately 11.3 kilobase pairs (kbp) of genomic DNA [2]. The gene comprises 19 exons interspersed with 18 introns, with the v-fes/fps-homologous sequences distributed across these exons [1] [6]. Transcription generates a ~4.0 kb mRNA encoding a 93 kDa protein (p93c-Fes). The promoter region features conserved regulatory motifs, including a CATT box and three CCGCCC sequences (Sp1 transcription factor binding sites), which are critical for basal expression [1] [6]. Intron-exon boundaries adhere to canonical GT-AG splice junctions, facilitating alternative splicing that yields multiple isoforms, though all share the core domain architecture [2].

Table 1: Genomic Features of FES Across Species

SpeciesChromosomal LocationExon CountGenomic Span (kbp)Key Regulatory Motifs
Human (H. sapiens)15q26.119~11.3CATT box, CCGCCC repeats
Feline (F. catus)Not fully mapped19~11.0CATT box, CCGCCC repeats
Avian (G. gallus)Chromosome 118~10.5CAAT box (divergent)

Comparative Analysis Across Species (Human, Feline, Avian)

The FES/FPS proto-oncogene exhibits remarkable evolutionary conservation. The feline c-fes gene shares 94% amino acid sequence identity with human c-fes, with near-identical exon-intron organization [6]. Both mammalian genes encode a 93 kDa protein, while the avian c-fps homolog (chicken) encodes a 98 kDa protein with 70% overall homology [1] [6]. Key structural elements are preserved:

  • The tyrosine kinase domain (exons 11–19) shows >95% identity between humans and cats.
  • The SH2 domain (exons 7–10) is 100% conserved in mammals but differs by 4 residues in avian fps.
  • Coiled-coil motifs (exons 2–6) display moderate divergence, reflecting species-specific oligomerization regulation [6].

Notably, c-fes is closely linked evolutionarily to the fur gene (encoding furin, a proprotein convertase). In humans, cats, and chickens, fur lies immediately upstream of c-fes, suggesting coordinated regulation of these functionally distinct genes [3]. Retroviral transduction events gave rise to oncogenic variants: Snyder-Theilen feline sarcoma virus (v-fes) and Fujinami avian sarcoma virus (v-fps). v-fes retains >99% amino acid identity with feline c-fes, lacking only regulatory segments [6].

Protein Domain Architecture

SH2 Domain and Its Role in Signal Transduction

The Src Homology 2 (SH2) domain (residues 454–551) is central to c-Fes function. It binds phosphotyrosine (pY) motifs with specificity for the consensus sequence pY-E/D/E-P-I/V/L (where "-" denotes hydrophilic residues) [4]. Structural studies reveal a conserved binding pocket featuring Arg-462 and Ser-481, which form hydrogen bonds with pY, while the βD5 residue (Phe-522) selects hydrophobic residues at the pY+3 position [4] [10].

Unlike SH2 domains in inhibitory kinases (e.g., Csk), the c-Fes SH2 domain acts as a positive regulator of kinase activity. Key mechanisms include:

  • Structural Priming: The SH2 domain directly interacts with the kinase N-lobe (αC helix), stabilizing an active conformation.
  • Substrate Recruitment: Binding of pY-containing ligands (e.g., BCR, BCAR1) positions substrates near the catalytic site [7] [10].
  • Autoregulation Disruption: In inactive c-Fes, intramolecular SH2-kinase contacts suppress activity. External pY ligands disrupt this, enabling activation [10].

Table 2: Functional Domains of c-Fes-Fps Protein

DomainResiduesStructural FeaturesFunctional Role
F-BAR1–127Crescent-shaped dimer, phosphoinositide-bindingMembrane association, curvature sensing
Coiled-Coil 1 (CC1)128–169Heptad repeats (Leu/Ile/Val)Oligomerization, autoinhibition
Coiled-Coil 2 (CC2)310–344Heptad repeats (Glu/Lys salt bridges)Oligomerization stabilization
SH2454–551Central pY pocket, FLVRES motifSubstrate recognition, kinase activation
Kinase552–822Bilobal fold, Y713 in activation loopCatalytic tyrosine phosphorylation

Tyrosine Kinase Catalytic Domain: Activation Mechanisms

The kinase domain (KD, residues 552–822) adopts a bilobal structure typical of tyrosine kinases. Catalytic activity hinges on phosphorylation of Tyr-713 within the activation loop (A-loop) [5] [10]. Key activation steps include:

  • Trans-autophosphorylation: Upon oligomerization, adjacent KDs phosphorylate Y713, inducing an open A-loop conformation that permits substrate access.
  • SH2-Kinase Coupling: The SH2 domain forms electrostatic/packing interactions with the KD N-lobe (Arg-467–Glu-584 salt bridge), positioning the αC helix in an "in" orientation for catalysis [10].
  • Regulatory Spine Assembly: Phosphorylation of Y713 stabilizes the R-spine (residues Leu-664, Met-666, Phe-765), aligning catalytic residues (Lys-591, Glu-594, Asp-766) for ATP hydrolysis [8].

Activating mutations (e.g., myristoylation signal fusion, coiled-coil disruptions) relieve autoinhibition. Conversely, oncogenic v-Fes/v-Fps lacks autoinhibitory domains, leading to constitutive activity [5] [6].

Amino-Terminal Coiled-Coil Motifs and Oligomerization

The N-terminal region harbors two coiled-coil (CC) motifs: CC1 (residues 128–169) and CC2 (residues 310–344). Both feature heptad repeats (a-b-c-d-e-f-g)n with hydrophobic residues at positions a and d, enabling α-helical bundle formation [5] [9].

Functional analyses demonstrate:

  • CC1 mediates autoinhibition: Disruption (e.g., deletion, Leu-Pro-Ala-Gly-Ser insertion) releases kinase activity, transforming fibroblasts and inducing myeloid differentiation [5].
  • CC2 enables stable oligomerization: Deletion abolishes Fes oligomers (>500 kDa complexes) and suppresses autophosphorylation. Cross-linking assays confirm CC2 is essential for dimer/trimer formation [9].
  • Interdomain Suppression: Co-expression of the isolated N-terminal domain (residues 1–450) inhibits full-length Fes kinase activity by sequestering CC2 and blocking oligomerization [5] [9].

The F-BAR domain (residues 1–127) adjacent to CC1 binds phosphatidylinositol lipids, recruiting Fes to membranes where oligomerization occurs. This architecture positions Fes uniquely among non-receptor tyrosine kinases, using coiled-coil-driven oligomerization akin to receptor kinases (e.g., EGFR) for activation [8] [9].

Properties

CAS Number

110736-90-8

Product Name

proto-oncogene protein c-fes-fps

Molecular Formula

C12H11NO2

Synonyms

proto-oncogene protein c-fes-fps

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